molecular formula C11H13IN2O B1243517 3-Iodocytisine

3-Iodocytisine

Cat. No.: B1243517
M. Wt: 316.14 g/mol
InChI Key: GQVTUDRXPMPVRX-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.

Key properties of this compound include:

  • Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.
  • Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .

Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1

InChI Key

GQVTUDRXPMPVRX-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)I

Synonyms

3-iodocytisine

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Cytisine Derivatives

Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:

Compound Substitution α4β2* Ki (nM) α7 Ki (nM) Selectivity (α4β2*/α7) Key Effects
Cytisine None 0.5–1.0 5,000 ~5,000× Baseline agonist; moderate dopamine release
3-Iodocytisine 3-I 0.2–0.5 4,800 ~24,000× Potent dopamine release (10× cytisine); hypothermia (β4-mediated)
3-Bromocytisine 3-Br 0.3–0.7 4,900 ~16,000× High in vitro potency but low in vivo efficacy; paradoxical locomotion effects
5-Bromocytisine 5-Br 0.4–0.8 6,000 ~15,000× Dose-dependent dopamine release; attenuates Parkinsonian symptoms
3-Fluorocytisine 3-F 3.0–5.0 5,200 ~1,700× Reduced α4β2 affinity; limited therapeutic utility

Non-Cytisine Analogues

Compound Structure Key Effects
Nicotine Pyridine alkaloid Full α4β2 agonist; moderate dopamine release; tolerance issues
Varenicline Quinoxaline derivative Partial α4β2 agonist; FDA-approved for smoking cessation

In Vitro vs. In Vivo Efficacy

  • This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .
  • Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .
  • 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .

Receptor Selectivity and Therapeutic Implications

  • α4β2 vs. α7 Selectivity :
    • This compound and 3-bromocytisine show >20,000× selectivity for α4β2 over α7, making them superior to cytisine (~5,000×) for targeting dopaminergic pathways .
    • 3-Fluorocytisine’s reduced α4β2 affinity highlights the importance of halogen size (iodine > bromine > fluorine) in receptor binding.
  • β4 Subunit Interaction :
    • This compound’s hypothermia is linked to β4-containing nAChRs, a feature absent in other derivatives. This unique effect may enable applications in temperature regulation or neuroprotection .

Adverse Effects and Limitations

Compound Adverse Effects Limitations
This compound Severe hypothermia at high doses; peripheral nervous system activation Narrow therapeutic window
3-Bromocytisine Inconsistent dose-response; reduced efficacy in chronic models Poor pharmacokinetics
5-Bromocytisine Moderate hypothermia; tolerance development Limited β4 subtype specificity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.